molecular formula C25H19ClFN3O5 B12097562 4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine

Cat. No.: B12097562
M. Wt: 495.9 g/mol
InChI Key: GNUVHXHFIIZVRP-UHFFFAOYSA-N
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Description

    4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine: or , is a nucleoside derivative.

  • It features a pyrrolo[2,3-d]pyrimidine base with a 4-chloro substitution and a 2-deoxy-2-fluoro-beta-D-arabinofuranosyl sugar moiety.
  • The compound exhibits interesting properties due to its unique structural features.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating novel nucleosides and their reactivity.

      Biology: Studying nucleoside metabolism and interactions with enzymes.

      Medicine: Potential antiviral or anticancer applications.

      Industry: Developing nucleoside-based drugs or diagnostics.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular enzymes involved in nucleoside metabolism.

      Pathways: It may affect DNA replication, transcription, or repair pathways.

  • Comparison with Similar Compounds

      Uniqueness: The combination of 4-chloro substitution, 2-fluoro sugar, and pyrrolo[2,3-d]pyrimidine base sets it apart.

      Similar Compounds: Other halogenated nucleosides, such as 5-fluorouracil or 2’-deoxy-2’-fluorocytidine.

    Properties

    IUPAC Name

    [3-benzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluorooxolan-2-yl]methyl benzoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H19ClFN3O5/c26-21-17-11-12-30(22(17)29-14-28-21)23-19(27)20(35-25(32)16-9-5-2-6-10-16)18(34-23)13-33-24(31)15-7-3-1-4-8-15/h1-12,14,18-20,23H,13H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GNUVHXHFIIZVRP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)F)OC(=O)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H19ClFN3O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    495.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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